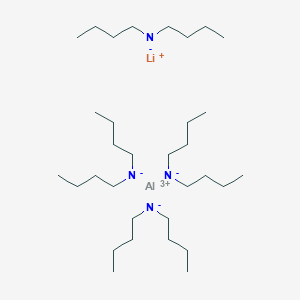

Aluminum;lithium;dibutylazanide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The research on aluminum-lithium-based compounds and alloys has been a subject of interest due to their potential applications in various fields, including the aerospace industry and synthetic chemistry. The studies provided delve into the synthesis, molecular structure, and chemical reactions of aluminum-lithium compounds, as well as the physical and chemical properties of aluminum-lithium alloys .

Synthesis Analysis

The synthesis of aluminum-lithium compounds involves complex reactions where the stoichiometry and order of reactant addition play crucial roles. For instance, the reaction of 1,4-di-tert-butyl-1,4-diazabutadiene with LiAlH4 in diethyl ether can yield different products such as lithium diamidoaluminum dihydride, dimeric diamidoaluminum hydride, or heteroleptic lithium tetraamidoaluminum species, depending on the reaction conditions . Similarly, an aluminum ate base, i-Bu3Al(TMP)Li, has been synthesized and shown to be effective in the regio- and chemoselective direct generation of functionalized aromatic aluminum compounds .

Molecular Structure Analysis

The molecular structure of these aluminum-lithium compounds is characterized by complex bimetallic arrangements. For example, the aluminum ate base i-Bu3Al(TMP)Li is a Li/Al bimetallic complex where the nitrogen atom of TMP and the alpha-carbon of an i-Bu ligand serve as a bridge. The structure is further stabilized by the coordination of the Li ion to electronegative functional groups or solvents . The X-ray crystal structures of the synthesized compounds from the reaction of LiAlH4 and 1,4-di-tert-butyl-1,4-diazabutadiene reveal the presence of lithium coordination which stabilizes the aluminum hydrides .

Chemical Reactions Analysis

The chemical reactions involving aluminum-lithium compounds are diverse and can lead to a variety of functionalized products. The aluminum ate base i-Bu3Al(TMP)Li facilitates the direct alumination of aromatic compounds, which can then undergo electrophilic trapping or be used in C-C bond formation reactions. The reaction mechanism has been studied using NMR, FT-IR spectroscopy, X-ray analysis, and DFT calculations, revealing that deprotonation by the TMP ligand is a key step in the process . The reaction of LiAlH4 with diazabutadiene also demonstrates the formation of various aluminum hydride species, which are stabilized by lithium coordination .

Physical and Chemical Properties Analysis

Aluminum-lithium alloys are known for their low density, high strength, and high stiffness, making them attractive for aerospace applications. However, the addition of lithium to aluminum can affect the fatigue properties of the material. Binary Al-Li and experimental Al-Li-Cu alloys have been shown to have decreased low-cycle fatigue resistance, although their high-cycle fatigue behavior is comparable to traditional aerospace aluminum alloys. The fatigue crack growth properties of these alloys are superior due to crack tip shielding mechanisms .

科学研究应用

Application in Aircraft and Space Technology

- Field : Aerospace Engineering

- Summary : Aluminum-Lithium alloys are crucial for the development of aviation and space technology products due to their high strength, good corrosion resistance, and good weldability . The addition of lithium to aluminum alloys decreases their density and increases the modulus of elasticity, providing a significant structural weight reduction compared to traditional aluminum alloys .

- Methods : The development of these alloys involves the addition of lithium to aluminum alloys, which lowers the density and increases the modulus of elasticity . This leads to significant structural weight reduction, which is beneficial in the aerospace industry .

- Results : The use of Aluminum-Lithium alloys in aviation and space technology has led to fuel savings, increased range of flights, increased number of passengers, and increased volume of payload .

Application in the Automotive Industry

- Field : Automotive Engineering

- Summary : Aluminum-Lithium alloys are increasingly being used in the automotive industry due to their light weight and high strength. These properties help improve fuel efficiency and reduce greenhouse gas emissions .

- Methods : These alloys are used in the manufacturing of various car parts, including the engine, chassis, and body. The manufacturing process involves casting, forging, and machining .

- Results : The use of Aluminum-Lithium alloys in the automotive industry has led to lighter, more fuel-efficient vehicles. This not only reduces the environmental impact of vehicles, but also improves their performance .

Application in the Construction Industry

- Field : Civil Engineering

- Summary : Aluminum-Lithium alloys are used in the construction industry due to their high strength-to-weight ratio and corrosion resistance. These properties make them ideal for use in structures that need to withstand harsh environmental conditions .

- Methods : These alloys are used in the construction of buildings, bridges, and other structures. They are typically used in the form of sheets, bars, or extruded profiles .

- Results : The use of Aluminum-Lithium alloys in the construction industry has resulted in stronger, more durable structures. These alloys also allow for more innovative and efficient designs .

Application in Military Technology

- Field : Military Engineering

- Summary : Aluminum-Lithium alloys have gained attention for their use in weight and stiffness-critical structures used in military applications . Their high strength-to-weight ratio and corrosion resistance make them ideal for military vehicles and equipment .

- Methods : These alloys are used in the manufacturing of various military vehicles and equipment, including tanks, aircraft, and naval vessels . The manufacturing process involves casting, forging, and machining .

- Results : The use of Aluminum-Lithium alloys in military technology has led to lighter, more durable vehicles and equipment. This not only improves the performance of these vehicles and equipment, but also increases their lifespan .

Application in Cargo Transport Aircraft

- Field : Aerospace Engineering

- Summary : The two most promising international generation II aluminum–lithium alloys are 2090 and 8090 . They are mainly applied in the cargo transport aircraft C-17 (2090), aircraft A340 (8090 and 2090), helicopter EN101 (8090), and launch vehicles of the Atlas and Titan families (8090 and 2090) .

- Methods : These alloys are used in the manufacturing of various parts of the aircraft, including the fuselage, wings, and engine components . The manufacturing process involves casting, forging, and machining .

- Results : The use of Aluminum-Lithium alloys in cargo transport aircraft has led to lighter, more fuel-efficient aircraft. This not only reduces the environmental impact of these aircraft, but also improves their performance .

安全和危害

未来方向

属性

IUPAC Name |

aluminum;lithium;dibutylazanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C8H18N.Al.Li/c4*1-3-5-7-9-8-6-4-2;;/h4*3-8H2,1-2H3;;/q4*-1;+3;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBVOXPIPNIBOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCCC[N-]CCCC.CCCC[N-]CCCC.CCCC[N-]CCCC.CCCC[N-]CCCC.[Al+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H72AlLiN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminum;lithium;dibutylazanide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-](/img/structure/B95158.png)

![[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone](/img/structure/B95160.png)

![9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]-](/img/structure/B95171.png)